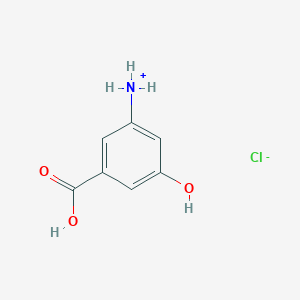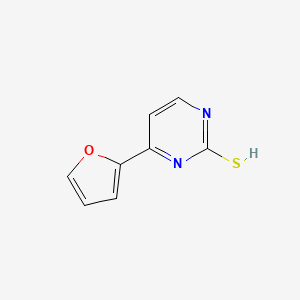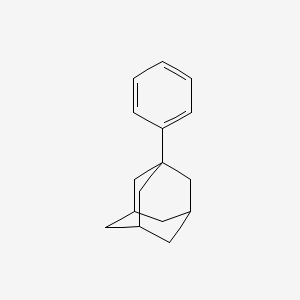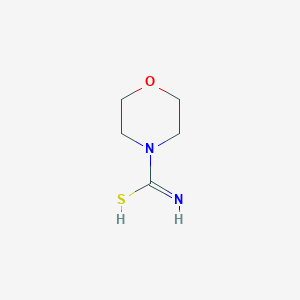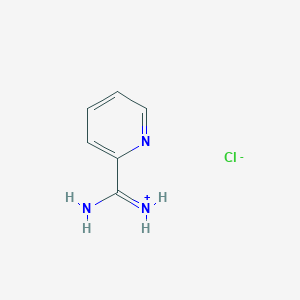![molecular formula C10H20ClN B7722581 rac-endo-2-Bornanamin hydrochlorid [German] CAS No. 24629-77-4](/img/structure/B7722581.png)
rac-endo-2-Bornanamin hydrochlorid [German]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been studied for its potential antiviral properties, particularly against the influenza A2 virus . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-endo-2-Bornanamin hydrochlorid typically involves the reduction of a ketone precursor. One common method is the L-Selectride reduction of a ketone, which selectively produces the endo-alcohol. This alcohol can then be acetylated under standard conditions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for rac-endo-2-Bornanamin hydrochlorid are not extensively documented, the general approach involves large-scale chemical synthesis using similar reduction and acetylation reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: rac-endo-2-Bornanamin hydrochlorid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like L-Selectride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-endo-2-Bornanamin hydrochlorid has been extensively studied for its antiviral properties. It has shown good activity against infections with the influenza A2 virus in mice . Beyond its antiviral potential, the compound is also of interest in medicinal chemistry for developing new therapeutic agents. Its unique structure makes it a valuable candidate for further research in drug development and other biological applications.
Mechanism of Action
The mechanism by which rac-endo-2-Bornanamin hydrochlorid exerts its antiviral effects involves interaction with viral components, inhibiting their replication and spread. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with viral RNA synthesis and protein assembly, thereby reducing viral load and infection severity .
Comparison with Similar Compounds
rac-endo-2-Bornanamine: The base compound without the hydrochloride group.
Other Bornanamine Derivatives: Various derivatives with different substituents on the amine group.
Uniqueness: rac-endo-2-Bornanamin hydrochlorid stands out due to its specific antiviral activity against the influenza A2 virus. None of the 41 derivatives or analogues studied showed superior activity compared to rac-endo-2-Bornanamin hydrochlorid . This highlights its potential as a lead compound for developing new antiviral agents.
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVITZVHMWAHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH3+])C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-77-4, 61223-40-3 |
Source


|
| Record name | 2-Bornanamine, hydrochloride, exo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bornanamine, hydrochloride, endo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061223403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7722501.png)
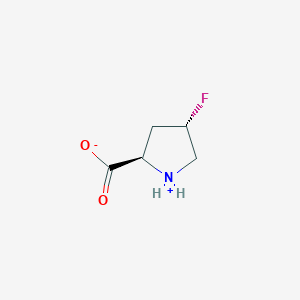
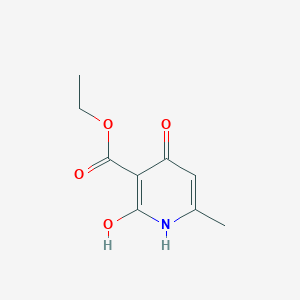
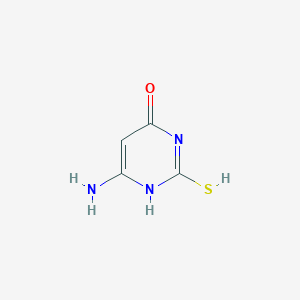
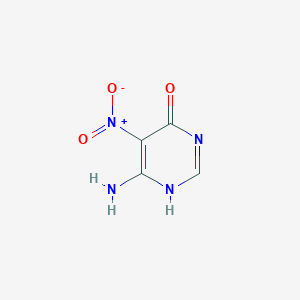
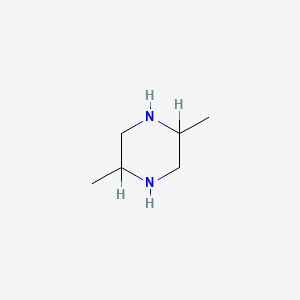
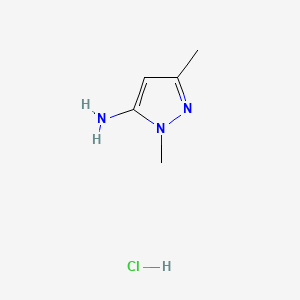
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid](/img/structure/B7722541.png)
